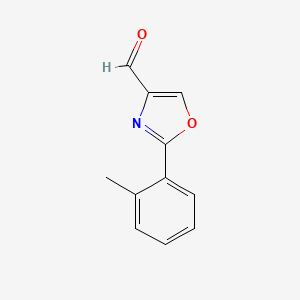
2-(o-Tolyl)oxazole-4-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(o-Tolyl)oxazole-4-carbaldehyde, also known as this compound, is a useful research compound. Its molecular formula is C11H9NO2 and its molecular weight is 187.198. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-(o-Tolyl)oxazole-4-carbaldehyde is a compound that belongs to the oxazole family, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound features an oxazole ring with an o-tolyl group and an aldehyde functional group. Its structure can be represented as follows:
This compound's unique structure contributes to its biological properties, making it a subject of interest in medicinal chemistry.
Antimicrobial Activity
Research has shown that oxazole derivatives, including this compound, exhibit significant antimicrobial properties. A study evaluating various oxazole derivatives reported minimum inhibitory concentrations (MICs) against several pathogens:
| Compound | MIC (µg/ml) | Pathogen |
|---|---|---|
| This compound | TBD | E. coli |
| This compound | TBD | S. aureus |
| This compound | TBD | C. albicans |
The specific MIC values for this compound are yet to be determined, but other similar compounds have demonstrated potent activity against common bacterial and fungal strains .
Anticancer Activity
Another area where this compound shows promise is in cancer treatment. A study on related oxazole derivatives indicated their ability to induce apoptosis in cancer cells. For instance, compounds with similar structures have been shown to inhibit tumor growth significantly in xenograft models:
- Compound 1k : EC50 of 270 nM in human colorectal DLD-1 cells with a tumor growth inhibition rate of 63% at 50 mg/kg .
This suggests that this compound may also possess anticancer properties, although direct evidence is still required.
The biological activity of this compound is thought to involve interaction with specific molecular targets within cells. Similar compounds have been shown to modulate pathways related to apoptosis and cell proliferation by interacting with cellular receptors and enzymes involved in these processes .
Case Studies and Research Findings
- Antimicrobial Efficacy : In a study assessing the antibacterial activity of oxazole derivatives, it was found that certain modifications led to enhanced activity against Gram-negative bacteria compared to standard antibiotics like ampicillin .
- Anticancer Potential : A recent investigation into the structure-activity relationship (SAR) of oxazole derivatives indicated that modifications at the aromatic ring could significantly enhance apoptosis induction in cancer cell lines .
- Inflammatory Modulation : Oxazoles have been explored for their role in modulating inflammatory responses, particularly through their action on receptors associated with immune responses . This could imply potential applications for this compound in treating inflammatory diseases.
Future Directions
The ongoing research into oxazole derivatives suggests a promising future for compounds like this compound in therapeutic applications. Further studies are needed to elucidate its precise mechanisms of action, optimize its structure for enhanced potency, and evaluate its safety profile in clinical settings.
属性
IUPAC Name |
2-(2-methylphenyl)-1,3-oxazole-4-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-8-4-2-3-5-10(8)11-12-9(6-13)7-14-11/h2-7H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEHZEXAKLWTTCN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=CO2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














